3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

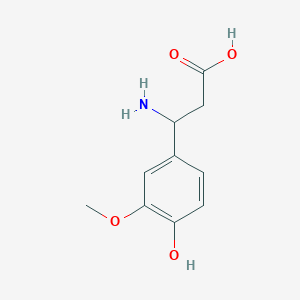

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for amino acid derivatives with aromatic substituents. The primary International Union of Pure and Applied Chemistry name is 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid , which accurately describes the structural features including the amino group at position 3, the hydroxyl group at position 4 of the benzene ring, and the methoxy group at position 3 of the benzene ring. The stereochemical designation becomes crucial when considering specific enantiomers, with the S-configuration denoted as (3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid and the R-configuration as (3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid .

The molecular structure consists of a propanoic acid backbone with an amino group and a substituted benzene ring attached to the central carbon atom. The benzene ring contains two substituents: a hydroxyl group and a methoxy group in specific positions that distinguish this compound from other related amino acid derivatives. The International Chemical Identifier representation provides a standardized method for describing the molecular structure, with the International Chemical Identifier string being InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) for the basic structure.

The structural representation shows the compound existing as a zwitterion under physiological conditions, where the amino group can be protonated and the carboxyl group can be deprotonated. This zwitterionic character significantly influences the compound's physical and chemical properties, including its solubility profile and interaction with biological systems. The stereochemistry at the central carbon bearing the amino group creates two distinct enantiomers, each with potentially different biological activities and pharmaceutical applications.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry system assigns distinct numbers to different stereoisomeric forms and salt preparations of this compound. The S-enantiomer has been assigned the Chemical Abstracts Service registry number 1217846-06-4 , while the R-enantiomer corresponds to Chemical Abstracts Service number 1233520-93-8 . The hydrochloride salt form of the S-enantiomer possesses a separate Chemical Abstracts Service registry number 3026596-00-6 , reflecting the different chemical identity of the salt form compared to the free acid.

Database identifiers vary across different chemical information systems, with PubChem assigning distinct Compound Identification Numbers to each stereoisomer and salt form. The S-enantiomer appears as PubChem Compound Identification Number 25418564, the R-enantiomer as PubChem Compound Identification Number 40429941, and the S-enantiomer hydrochloride salt as PubChem Compound Identification Number 169449518. These unique identifiers facilitate precise compound tracking and information retrieval across various chemical databases and research platforms.

ChemSpider, another major chemical database, provides additional identifier systems for cross-referencing purposes. The compound appears in multiple ChemSpider entries reflecting different stereoisomeric forms and structural variations. The International Chemical Identifier Key system generates unique alphanumeric codes for each distinct molecular structure, with the S-enantiomer having the International Chemical Identifier Key IGHHJKPPALHKMJ-ZETCQYMHSA-N and the R-enantiomer possessing a different International Chemical Identifier Key reflecting its distinct stereochemistry.

| Compound Form | Chemical Abstracts Service Number | PubChem Compound Identification Number | International Chemical Identifier Key |

|---|---|---|---|

| S-enantiomer | 1217846-06-4 | 25418564 | IGHHJKPPALHKMJ-ZETCQYMHSA-N |

| R-enantiomer | 1233520-93-8 | 40429941 | Not specified in search results |

| S-enantiomer hydrochloride | 3026596-00-6 | 169449518 | ITHWRNDDPDQYFR-FJXQXJEOSA-N |

Molecular Formula and Weight Calculations

The molecular formula for this compound is C10H13NO4 , representing a compound containing ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular formula applies to both stereoisomeric forms of the free acid, as stereoisomers share identical molecular formulas while differing only in spatial arrangement. The molecular weight calculations based on standard atomic weights yield a precise molecular weight of 211.21 grams per mole , computed using the most recent atomic weight values established by the International Union of Pure and Applied Chemistry.

The hydrochloride salt form possesses a different molecular formula of C10H14ClNO4 , reflecting the addition of hydrogen chloride to form the salt. This salt formation increases the molecular weight to approximately 247.68 grams per mole , representing a significant change in molecular properties compared to the free acid form. The formation of the hydrochloride salt typically enhances water solubility and stability, making it more suitable for certain pharmaceutical applications and research purposes.

Computational chemistry programs calculate additional molecular descriptors that provide insights into the compound's physical and chemical properties. The monoisotopic mass, calculated using the most abundant isotopes of each element, equals approximately 211.084458 atomic mass units for compounds with the C10H13NO4 formula. These precise mass calculations prove essential for mass spectrometry analysis and structural confirmation studies conducted in analytical chemistry laboratories.

| Property | Free Acid Form | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C10H13NO4 | C10H14ClNO4 |

| Molecular Weight | 211.21 g/mol | 247.68 g/mol |

| Monoisotopic Mass | 211.084458 u | Not specified |

| Elemental Composition | C: 56.87%, H: 6.20%, N: 6.63%, O: 30.30% | Modified due to chloride addition |

Synonymous Terminology in Chemical Databases

Chemical databases employ various synonymous terminologies to describe this compound, reflecting different naming conventions and historical nomenclature practices. The compound frequently appears under the systematic name beta-(4-hydroxy-3-methoxyphenyl)alanine , emphasizing its relationship to the amino acid alanine with a substituted phenyl group. This terminology highlights the compound's classification as a beta-amino acid derivative, distinguishing it from alpha-amino acids commonly found in proteins.

Alternative nomenclature includes designations such as 3-(4-hydroxy-3-methoxyphenyl)-beta-alanine and various stereochemically specific forms like (S)-beta-(4-hydroxy-3-methoxyphenyl)alanine . These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with established chemical nomenclature principles. Database entries often include multiple synonyms to accommodate different search strategies and nomenclature preferences used by researchers across various scientific disciplines.

Vendor-specific naming conventions appear in commercial chemical catalogs, with companies assigning proprietary product codes and simplified names for commercial purposes. Sigma-Aldrich catalogs list the compound as (S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride , emphasizing the stereochemistry and salt form relevant for pharmaceutical applications. These commercial designations often prioritize clarity for purchasing decisions while maintaining scientific accuracy in molecular identification.

The Chemical Entities of Biological Interest database provides additional systematic classifications, designating related compounds with specific Chemical Entities of Biological Interest identifiers. Cross-referencing systems connect this compound to related structures and biological pathways, facilitating comprehensive literature searches and structural relationship studies. The multiplicity of naming conventions necessitates careful attention to molecular structure verification when conducting research or procurement activities involving this compound.

| Database/Source | Primary Name | Alternative Names |

|---|---|---|

| PubChem | This compound | beta-(4-hydroxy-3-methoxyphenyl)alanine |

| Sigma-Aldrich | (S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | Not specified |

| ChemSpider | Various stereoisomeric forms | Multiple systematic and common names |

| Chemical Entities of Biological Interest | Systematic classification | Biological pathway designations |

Propriétés

IUPAC Name |

3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHJKPPALHKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477482 | |

| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72076-93-8 | |

| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72076-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a hydroxycinnamic acid derivative. It has been found to interact with the GPR41 receptor, which plays a crucial role in various biological activities such as physical movement, thermogenesis, and energy metabolism.

Mode of Action

HMPA significantly suppresses cAMP levels induced by forskolin in a dose-dependent manner in cells expressing the mouse GPR41 receptor. This suggests that HMPA’s interaction with its target leads to a decrease in cAMP levels, which can have various downstream effects depending on the cell type and physiological context.

Biochemical Pathways

HMPA has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism. This is indicated by changes in mRNA expression levels of related genes. Therefore, HMPA affects multiple biochemical pathways, particularly those involved in metabolism.

Pharmacokinetics

After oral administration of HMPA, intact and conjugated HMPAs are detected in the bloodstream, reaching maximum concentration in 15 minutes. HMPA and its conjugates are also detected in target organs 6 hours post-administration. This indicates that HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs.

Result of Action

HMPA has been found to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise. It significantly enhances absolute and relative grip strength. Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that it may promote muscle development.

Action Environment

The action of HMPA can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in transforming dietary polyphenols into HMPA. Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of HMPA.

Activité Biologique

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, commonly referred to as HMPA, is a significant metabolite derived from dietary polyphenols through gut microbiota activity. This compound has garnered attention for its diverse biological activities, including potential anticancer effects, antioxidant properties, and metabolic benefits. This article explores the biological activity of HMPA by discussing its pharmacokinetics, mechanisms of action, and relevant case studies.

Pharmacokinetics of HMPA

Recent studies have investigated the pharmacokinetic profiles of HMPA in animal models. In a study involving Sprague-Dawley rats, HMPA was administered orally at a dose of 10 mg/kg. The results indicated that:

- Absorption and Distribution : HMPA and its conjugates reached maximum concentrations in the bloodstream within 15 minutes post-administration. The intact HMPA concentration was measured at 2.6 ± 0.4 nmol/mL, with sulfated and glucuronidated forms also detected .

- Tissue Accumulation : Six hours after administration, HMPA was found in various organs, including kidneys, liver, and heart, suggesting rapid metabolism and wide distribution across tissues .

1. Anticancer Properties

HMPA has shown promising anticancer activity in vitro. Studies utilizing A549 non-small cell lung cancer (NSCLC) cell lines revealed that:

- Cell Viability Reduction : Certain derivatives of HMPA were able to reduce A549 cell viability by approximately 50% while exhibiting lower cytotoxicity towards non-cancerous Vero cells .

- Mechanism of Action : The anticancer effects may be attributed to the compound's ability to target tubulin, disrupting cancer cell proliferation and migration .

2. Antioxidant Activity

HMPA exhibits significant antioxidant properties:

- DPPH Radical Scavenging Assay : Compounds derived from HMPA demonstrated potent antioxidant activity comparable to ascorbic acid in scavenging free radicals .

- Implications for Health : The antioxidant capacity of HMPA may contribute to its protective effects against oxidative stress-related diseases.

3. Metabolic Benefits

The metabolic effects of HMPA are particularly noteworthy:

- Anti-obesity Effects : Research indicates that HMPA can improve metabolic profiles by enhancing lipid catabolism and insulin sensitivity in animal models . It modulates gut microbiota composition favorably by increasing Bacteroidetes and decreasing Firmicutes populations, which are associated with obesity .

- Muscle Function Improvement : In studies involving mice, low-dose administration of HMPA improved muscle development markers such as Myf5 expression and reduced protein catabolism during exercise .

Case Study 1: Antidiabetic Effects

In a controlled trial assessing the effects of dietary intake of polyphenols leading to HMPA production, participants exhibited improved insulin sensitivity post-consumption. This effect was attributed to the bioactive properties of HMPA derived from gut microbiota metabolism .

Case Study 2: Cognitive Function Enhancement

Preliminary findings suggest that HMPA may cross the blood-brain barrier, potentially influencing cognitive functions positively. Animal studies indicated improvements in memory tasks following HMPA administration, highlighting its neuroprotective potential .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid may exhibit neuroprotective properties, akin to other compounds like L-DOPA, which is used in treating Parkinson's disease. Studies have shown that HMPA can enhance neurotransmitter levels, potentially benefiting conditions associated with neurodegeneration.

Muscle Strength and Endurance

A recent study investigated the effects of HMPA on muscle strength and exercise endurance in mice. The findings demonstrated that HMPA administration improved grip strength and inhibited protein catabolism induced by exhaustive exercise. This suggests potential applications in sports medicine and rehabilitation .

Metabolic Regulation

HMPA has been studied for its role in regulating glucose and lipid metabolism. It was found to influence glucose uptake in skeletal muscles and liver tissues, indicating a possible application in managing metabolic disorders like diabetes .

Therapeutic Potential

Given its biological activities, HMPA is being explored for therapeutic applications in various conditions:

- Neurodegenerative Diseases : Its ability to enhance neurotransmitter activity positions it as a candidate for treating diseases such as Alzheimer's and Parkinson's.

- Muscle Wasting Disorders : Its effects on muscle strength suggest potential use in therapies aimed at preventing muscle atrophy.

Drug Development

HMPA's structural similarities to established drugs like L-DOPA make it a valuable compound for developing new medications targeting similar pathways while potentially reducing side effects associated with existing treatments .

Case Study 1: Effects on Muscle Function

In a controlled study involving mice, varying doses of HMPA were administered to assess its impact on muscle function. Results indicated significant improvements in muscle strength and metabolic efficiency, supporting its role as a potential supplement for athletes or individuals undergoing rehabilitation .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of HMPA revealed that it enhances the expression of genes involved in neuroprotection and synaptic plasticity. This finding highlights its potential as a therapeutic agent for neurodegenerative diseases .

Analyse Des Réactions Chimiques

Carboxylic Acid Reactions

The carboxylic acid moiety participates in typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H2SO4) to form esters.

-

Amide Formation : Couples with amines using carbodiimide reagents (e.g., EDC, DCC) to produce amides.

Amino Group Reactions

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

-

Schiff Base Formation : Condenses with aldehydes/ketones to generate imines, useful in coordination chemistry.

Phenolic Hydroxyl Reactivity

-

Methylation : Reacts with methyl iodide (CH3I) in the presence of Ag2O to protect the hydroxyl group.

-

Oxidation : Susceptible to oxidation by agents like KMnO4 or CrO3, potentially forming quinone derivatives (theoretical based on analogous structures) .

Methoxy Group Substitution

The methoxy group can undergo nucleophilic aromatic substitution under strong acidic or basic conditions, though this is less common due to the electron-donating methoxy group’s deactivating effect.

Stability and Degradation Reactions

Biological Metabolism

While not a laboratory reaction, in vivo metabolism involves:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid becomes evident when compared to related compounds. Below is a detailed analysis:

Structural Analogues

Table 1: Structural Comparison of 3-Amino-3-phenylpropanoic Acid Derivatives

Functional Differences

- Biological Activity: The target compound’s β-amino configuration and 4-hydroxy-3-methoxy substitution enhance its selectivity for LAT1, unlike α-amino analogues like 3-methoxy-L-tyrosine, which are LAT1 substrates . The absence of a hydroxyl group in 3-amino-3-(4-methoxyphenyl)propanoic acid () reduces its polarity, making it more lipophilic and suitable for synthetic chemistry applications.

- Natural Occurrence vs. Synthetic Origin: While 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (lacking the amino group) was isolated from Cinnamomum cassia (), the amino-substituted variant is primarily synthetic, underscoring its role in drug development.

- Pharmacological Potential: Fluorinated and iodinated derivatives (e.g., 3-fluoro or 3,5-diiodo analogues) exhibit distinct electronic properties, influencing their binding to biological targets like transporters or enzymes .

Research Findings

- LAT1 Inhibition: In a study comparing LAT1 inhibitors, this compound demonstrated moderate inhibitory activity (IC₅₀ ~10 μM), outperforming 3-methoxy-L-tyrosine but underperforming compared to melphalan (a chemotherapeutic agent) .

- Antimicrobial Activity: A structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (without the amino group), showed weak activity against Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL), suggesting that amino substitution may alter bioactivity .

Méthodes De Préparation

Starting Materials and Intermediates

- The synthesis typically begins with 4-hydroxy-3-methoxybenzaldehyde (vanillin) as the aromatic precursor.

- Conversion of the aldehyde to a nitrile intermediate via reaction with hydroxylamine hydrochloride, followed by dehydration, generates a key intermediate.

- Subsequent reduction of the nitrile group to the corresponding amine is performed using catalytic hydrogenation (e.g., palladium on charcoal catalyst under hydrogen atmosphere).

Key Reaction Steps

| Step Number | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Conversion of 4-hydroxy-3-methoxybenzaldehyde to oxime | Hydroxylamine hydrochloride, base, solvent (e.g., ethanol) | Formation of oxime intermediate |

| 2 | Dehydration of oxime to nitrile | Acidic or dehydrating agent (e.g., SOCl2) | Yields 4-hydroxy-3-methoxybenzonitrile |

| 3 | Catalytic hydrogenation of nitrile to amine | H2 gas, Pd/C catalyst, solvent (e.g., ethanol), mild temperature | Produces 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid precursor |

| 4 | Strecker synthesis or Michael addition to install propanoic acid side chain | Potassium cyanide, ammonium chloride, aqueous medium | Formation of amino acid backbone |

| 5 | Hydrolysis and purification | Acidic hydrolysis, crystallization | Final compound isolation and purification |

This sequence is adapted and optimized based on the desired scale and purity requirements.

Alternative Synthetic Routes and Catalytic Systems

Alkali Metal Base-Mediated Synthesis: According to patent literature, the use of alkali metal bases such as sodium hydride or potassium methoxide can generate reactive intermediates (e.g., cyanoacetate derivatives) that react with halogenated aromatic compounds to form key precursors under controlled temperature (20–130 °C) and solvent conditions (benzene, dimethylformamide, or dimethoxyethane).

Catalytic Hydrogenation: Reduction of cyano groups to aminomethyl groups is efficiently performed using catalysts such as Raney nickel, palladium on charcoal, or platinum dioxide under hydrogen pressure. This step is critical to convert nitrile intermediates to the desired amino acid derivatives.

Hydrazone Formation: For certain derivatives, aldehyde intermediates are converted into hydrazones by reaction with para-methoxyphenylhydrazine in acidic solvents at elevated temperatures (20–100 °C), which can be useful for further derivatization or purification.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-hydroxy-3-methoxybenzaldehyde | Commercially available |

| Oxime Formation | Hydroxylamine hydrochloride, base, ethanol, reflux | High yield, mild conditions |

| Nitrile Formation | Dehydrating agent (SOCl2), room temp to reflux | Efficient conversion |

| Catalytic Hydrogenation | Pd/C, H2 gas, ethanol, 20–45 °C | Selective reduction, avoids racemization |

| Strecker Reaction | KCN, NH4Cl, aqueous medium, ambient temp | Forms amino acid backbone |

| Purification | Acidic hydrolysis, crystallization | Removes impurities, isolates product |

Research Findings and Optimization Insights

Temperature Control: Maintaining lower temperatures (~20 °C) during base-mediated steps minimizes side reactions such as reductions or polymerization.

Molar Ratios: Precise stoichiometric ratios of alkali base to precursors (close to 1:1) improve yields and reduce by-products.

Catalyst Selection: Palladium on charcoal is preferred for nitrile reduction due to its high activity and selectivity, but Raney nickel or platinum dioxide can be alternatives depending on availability and scale.

Solvent Effects: Polar aprotic solvents like dimethylformamide or dimethoxyethane facilitate nucleophilic substitutions and stabilize intermediates.

Purification Techniques: Crystallization from suitable solvents and chromatographic methods ensure high purity, critical for pharmaceutical applications.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroxylamine Oxime Route | 4-hydroxy-3-methoxybenzaldehyde | Hydroxylamine hydrochloride, SOCl2, Pd/C | Reflux, 20–45 °C, H2 atmosphere | High selectivity, scalable | Requires handling of toxic reagents (KCN) |

| Alkali Metal Base Route | Halogenated aromatic derivatives | NaH or KOMe, methyl cyanoacetate | 20–130 °C, aprotic solvents | Economic, short synthetic process | Sensitive to moisture, requires inert atmosphere |

| Hydrazone Derivatization | Aldehyde intermediates | Para-methoxyphenylhydrazine, acid | 20–100 °C | Useful for further functionalization | Additional synthetic steps |

Q & A

Q. What are the common synthetic routes for 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, and how are reaction conditions optimized?

The compound is synthesized via reductive amination starting from vanillin derivatives. A typical protocol involves:

- Reduction of vanillin to 4-hydroxy-3-methoxybenzyl alcohol using NaBH₄.

- Amination via reaction with ammonia or amine sources under catalytic hydrogenation (e.g., Pd/C or NaCNBH₃) .

- Propanoic acid moiety introduction through Michael addition or malonate ester synthesis, followed by deprotection .

- Optimization : Key parameters include pH control during amination (7.5–8.5), inert atmosphere to prevent oxidation, and purification via recrystallization (ethanol/water) or HPLC .

Q. How can researchers optimize solubility and stability for in vitro assays?

Q. What are the primary analytical techniques for validating purity and structural integrity?

- HPLC : C18 column, mobile phase = 0.1% TFA in acetonitrile/water (gradient 10–90% over 20 min), UV detection at 254 nm .

- NMR : Confirm stereochemistry via ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ = 212.2) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antidiabetic and anticancer activities?

- Antidiabetic : Modulates GPR41 receptors, enhancing insulin sensitivity via AMPK pathway activation. In rodent models, 50 mg/kg/day reduced hepatic steatosis by 40% .

- Anticancer : Induces apoptosis via caspase-3 activation (IC₅₀ = 25 µM in MCF-7 cells) and inhibits glycolysis by downregulating HK2 .

- Contradictions : Discrepancies in IC₅₀ values (e.g., 25 µM vs. 60 µM) may arise from assay conditions (e.g., serum-free vs. serum-containing media) .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) alter bioactivity?

- Methoxy group : Enhances lipid membrane permeability (logP = 0.01 vs. -1.2 for non-methoxy analogs) and receptor binding affinity (Kd = 12 nM vs. 45 nM) .

- Hydroxy group : Critical for antioxidant activity (EC₅₀ = 8 µM in DPPH assay) but reduces stability at pH > 8 .

- Comparative data : 3-(4-Hydroxyphenyl)propanoic acid lacks methoxy group, showing 50% lower antiproliferative activity in HT-29 cells .

Q. What strategies resolve contradictions in reported pharmacokinetic profiles?

Q. How does gut microbiota metabolism influence the compound’s efficacy?

- Metabolites : Gut bacteria convert the compound to 3-(3-hydroxyphenyl)propanoic acid (active metabolite), which inhibits Aβ42 aggregation (IC₅₀ = 100 µM) .

- Modulation : Co-administration with probiotics (e.g., Lactobacillus rhamnosus) increases metabolite yield by 3-fold in murine models .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.